molecular formula C11H16N2OS B5723420 N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B5723420
M. Wt: 224.32 g/mol
InChI Key: ZVWMGKLNYSKOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide (CP-154,526) is a selective antagonist of the corticotropin-releasing factor (CRF) receptor type 1. It has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression.

Mechanism of Action

N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide exerts its effects by selectively blocking the CRF receptor type 1. This receptor is involved in the regulation of the HPA axis, which is responsible for the body's response to stress. By blocking this receptor, this compound reduces the release of stress hormones such as cortisol, which can have a calming effect on the body.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce anxiety and depression-like behaviors in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to reduce the release of stress hormones such as cortisol in response to stress.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is its selectivity for the CRF receptor type 1, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration more challenging.

Future Directions

For research on N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide include investigating its potential use in the treatment of other stress-related disorders such as post-traumatic stress disorder (PTSD). In addition, further studies are needed to better understand the long-term effects of this compound on the HPA axis and other physiological systems. Finally, the development of more potent and longer-lasting CRF receptor type 1 antagonists may provide new therapeutic options for stress-related disorders.

Synthesis Methods

N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic compound that can be prepared by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dimethylthiazole-5-carboxylic acid with cyclopentylamine to form the corresponding amide. Subsequent reactions involve the use of reagents such as thionyl chloride, sodium hydride, and acetic anhydride to produce the final product.

Scientific Research Applications

N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression. It has also been investigated for its potential use in the treatment of addiction, as well as for its effects on the hypothalamic-pituitary-adrenal (HPA) axis.

properties

IUPAC Name

N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-7-10(15-8(2)12-7)11(14)13-9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWMGKLNYSKOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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